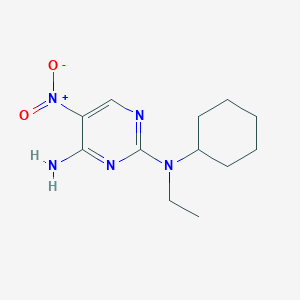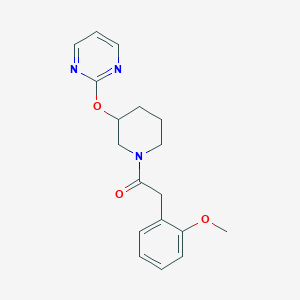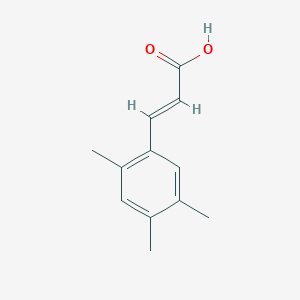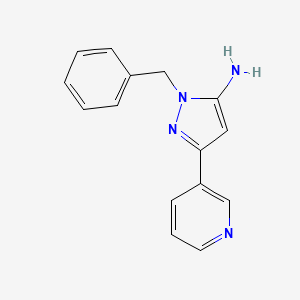![molecular formula C19H16N2O3S B2920011 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034269-85-5](/img/structure/B2920011.png)
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound that contains several functional groups including a carboxamide, a pyridine ring, a thiophene ring, and a dioxine ring .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions such as the Suzuki-Miyaura coupling . This reaction is used to couple boronic acids with organic halides, which could be a possible method for forming the pyridine and thiophene rings in the compound .
Molecular Structure Analysis
The molecular structure of similar compounds shows that the planes of the pyridine and benzene rings are inclined to one another . There is also an intramolecular N—H…O hydrogen bond present forming an S (6) ring motif .
Chemical Reactions Analysis
The compound, due to the presence of the pyridine and thiophene rings, might undergo electrophilic substitution reactions . The carboxamide group could also participate in condensation reactions .
Aplicaciones Científicas De Investigación
Fungicidal Activity
The compound has demonstrated potent fungicidal activity against cucumber downy mildew (CDM, Pseudoperonospora cubensis). Specifically, derivatives of N-(thiophen-2-yl) nicotinamide, synthesized by splicing nitrogen-containing heterocycle nicotinic acid and sulfur-containing heterocycle thiophene, exhibited excellent efficacy. Notably, compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) outperformed commercial fungicides such as diflumetorim and flumorph .
Antibacterial Properties
While further research is needed, preliminary studies suggest that this compound may possess antibacterial properties. Investigating its effects against various bacterial strains could provide valuable insights for drug development .
Crystal Structure Determination
Researchers have also explored the crystal structure of this compound. Crystallographic investigations can reveal valuable information about its three-dimensional arrangement, aiding in understanding its behavior and interactions .
Hirshfeld Surface Analysis
Hirshfeld surface analysis provides a unique perspective on intermolecular interactions within the crystal lattice. By studying the surface features, researchers can gain insights into the compound’s packing and potential binding sites .
Synthesis of Novel Derivatives
The compound serves as a starting material for synthesizing novel derivatives. Researchers have explored pyrazole, bipyridine, N-amide derivatives, and Schiff bases derived from it. These derivatives may exhibit diverse properties and applications .
Lead Compound for Optimization
N-(thiophen-2-yl) nicotinamide derivatives represent promising lead compounds. Researchers can further optimize their structures to enhance specific properties, such as bioactivity or pharmacokinetics .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(17-12-23-15-4-1-2-5-16(15)24-17)21-11-13-7-8-20-14(10-13)18-6-3-9-25-18/h1-10,17H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKHIORQTCVGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2919938.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2919939.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2919940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2919941.png)
![1-(4-methylbenzenesulfonyl)-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-3-carbohydrazide](/img/structure/B2919942.png)
![Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2919943.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2919950.png)